Product packaging for Acebrochol(Cat. No.:CAS No. 514-50-1)

Acebrochol

Cat. No.: B1665405
CAS No.: 514-50-1
M. Wt: 588.5 g/mol
InChI Key: ISLUIHYFJMYECW-BSMCXZHXSA-N
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Description

Nomenclature and Chemical Identity of Acebrochol

This compound is identified by several names and chemical descriptors, which are crucial for its unambiguous identification in scientific literature.

The International Nonproprietary Name (INN) is a unique, globally recognized generic name assigned to a specific pharmaceutical substance by the World Health Organization (WHO). wikipedia.orgwho.intwho.int This system, initiated in 1953, is designed to ensure clear communication and avoid prescribing errors by providing a standard name for each active ingredient. wikipedia.orgmedsafe.govt.nz An INN is public property and is intended for use in pharmacopoeias, on labels, in product information, and in scientific literature. who.intwho.int

This compound is the designated INN for the compound chemically known as 5α,6β-dibromocholestan-3β-ol acetate (B1210297). wikipedia.org Its IUPAC name is [(4S,6R,8S,9S,10R,13R,14S,17R)-4,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate. wikipedia.org

Table 1: Chemical Identity of this compound

IdentifierValue
International Nonproprietary Name (INN) This compound wikipedia.org
Synonyms Cholesteryl acetate dibromide, 5α,6β-dibromocholestan-3β-ol acetate wikipedia.org
IUPAC Name [(4S,6R,8S,9S,10R,13R,14S,17R)-4,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate wikipedia.org
Chemical Formula C29H48Br2O2 wikipedia.org
Molecular Weight 588.509 g/mol wikipedia.org
CAS Number 514-50-1 wikipedia.org

Cholesteryl acetate is a crucial related compound to this compound, as this compound is its dibrominated derivative. wikipedia.orgchemicalbook.com Cholesteryl acetate is an ester of cholesterol and acetic acid and is a naturally occurring human metabolite. nih.govselleckchem.com It is found in various bodily fluids and tissues. selleckchem.com

In academic literature, cholesteryl acetate is studied for its physical properties and its role in biological systems. For instance, its accumulation in the brain has been implicated in neurodegenerative disorders like Alzheimer's disease. nih.gov Furthermore, the fatty acid composition of serum cholesteryl esters is utilized as a biomarker for dietary fatty acid intake in humans. nih.gov

Table 2: Chemical Identity of Cholesteryl Acetate

IdentifierValue
Synonyms Cholesterol acetate, Cholesterin acetate nih.gov
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate nih.gov
Chemical Formula C29H48O2 nih.gov
Molecular Weight 428.7 g/mol nih.gov
CAS Number 604-35-3 nih.gov

Historical Context of this compound Research

The research history of this compound is concise. It was described as a sedative and hypnotic agent. wikipedia.org However, despite these initial investigations into its potential therapeutic effects, this compound was never brought to market. wikipedia.org The term "neurosteroid" was first proposed in 1981, with the broader term "neuroactive steroid" introduced in 1992 to encompass steroids that influence neuronal function, regardless of their origin. wikipedia.orgnih.gov Research into neuroactive steroids has since evolved, with significant discoveries regarding their roles in various physiological and pathological processes. researchgate.net

Significance of Steroid Derivatives in Biomedical Science

Steroid derivatives represent a vast and crucial area of biomedical science and drug discovery. The fundamental steroid structure is a privileged scaffold in medicinal chemistry due to its rigidity and ability to penetrate biological membranes. acs.org Minor modifications to the steroid nucleus can lead to significant changes in biological activity, allowing for the development of a wide array of therapeutic agents. acs.org

Steroid-based drugs are used to treat a multitude of conditions, including inflammation, cancer, and hormonal imbalances. mdpi.comdrugtargetreview.com The incorporation of different functional groups or heteroatoms into the steroid framework can lead to compounds with enhanced therapeutic properties, such as increased potency, better target specificity, and reduced side effects. acs.orgnih.gov The exploration of novel steroid derivatives continues to be a promising avenue for the discovery of new medicines for a variety of diseases. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48Br2O2 B1665405 Acebrochol CAS No. 514-50-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48Br2O2/c1-18(2)8-7-9-19(3)23-10-11-24-22-16-26(30)29(31)17-21(33-20(4)32)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-19,21-26H,7-17H2,1-6H3/t19-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLUIHYFJMYECW-BSMCXZHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OC(=O)C)C)Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701023692
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
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Molecular Weight

588.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514-50-1
Record name Cholesteryl acetate dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=514-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acebrochol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6beta-Dibromo-5alpha-cholestan-3beta-ol acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACEBROCHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XZB016MY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Analogues of Acebrochol

Synthetic Methodologies for Acebrochol and its Direct Precursors

This compound is chemically defined as cholesteryl acetate (B1210297) dibromide, indicating its direct relationship to cholesteryl acetate through a dibromination reaction. wikipedia.orgwikipedia.orgthegoodscentscompany.com While specific, detailed synthetic procedures for the direct formation of this compound were not extensively detailed in the provided search results, its classification as a "brominated intermediate" wikidata.orguni.lufishersci.pt strongly implies that a key step in its synthesis involves the bromination of cholesteryl acetate (PubChem CID 2723897). alfa-chemistry.comwikidata.orgwikipedia.orguni.lu This reaction typically involves the addition of bromine across the C5-C6 double bond of the cholesteryl acetate molecule, leading to the introduction of two bromine atoms at these positions, resulting in the 5α,6β-dibromo configuration.

Synthesis of Related Cholesterol Derivatives and Analogues

The cholesterol skeleton provides a versatile platform for the synthesis of a wide array of derivatives and analogues, often exploiting the reactivity of its hydroxyl group at the C3 position and the C5-C6 double bond. wikipedia.org

The synthesis of glycinate (B8599266) and carbonate derivatives of cholesterol often utilizes cholesteryl chloroformate (PubChem CID 111262) as a crucial intermediate. uni.lunih.govontosight.airesearchgate.netwikipedia.org

Carbonate Derivatives: Cholesteryl chloroformate, typically prepared by reacting cholesterol (PubChem CID 5997) with phosgene, serves as a reactive precursor for carbonate formation. uni.luontosight.airesearchgate.net For instance, the synthesis of 4-formyl phenyl cholesteryl carbonate involves the reaction of cholesteryl chloroformate with 4-hydroxy benzaldehyde (B42025) in a solvent like dry THF, in the presence of anhydrous pyridine. wikipedia.org Another example includes the preparation of zidovudine (B1683550) cholesterol carbonate (Zidovudine PubChem CID 35370) by reacting zidovudine with cholesteryl chloroformate in an organic solvent with a base. researchgate.net

Glycinate Derivatives: A series of glycinate derivatives of cholesterol have been synthesized and characterized. nih.govwikipedia.org Cholesteryl glycinate (PubChem CID 3030230) is an amino acid derivative of cholesterol, often explored for its potential as a low molecular weight organic gelator. nih.gov The synthesis of these derivatives typically involves the esterification of cholesterol with glycine (B1666218) or its derivatives.

Table 1: Synthesis of Cholesterol Carbonate Derivatives

Product NamePrecursorsKey Reagents/ConditionsReference
Cholesteryl ChloroformateCholesterol, PhosgeneOrganic solvent, base uni.luontosight.airesearchgate.net
4-Formyl Phenyl Cholesteryl CarbonateCholesteryl Chloroformate, 4-Hydroxy BenzaldehydeDry THF, anhydrous pyridine, 38-40°C, 2-3 hours wikipedia.org
Zidovudine Cholesterol CarbonateZidovudine, Cholesteryl ChloroformateOrganic solvent, base, room temperature, 4 hours researchgate.net

Table 2: Synthesis of Cholesterol Glycinate Derivatives

Product NamePrecursorsKey Reagents/ConditionsReference
Cholesteryl GlycinateCholesterol, GlycineEsterification methods wikipedia.orgnih.gov

Cholesterol's structure has been incorporated into various heterocyclic systems, leading to compounds with diverse properties. wikipedia.orguni.luontosight.ai

Cholesteryl Carbamates: These derivatives, which can possess liquid crystal properties, are formed by the condensation of cholesteryl chloroformate with amine derivatives of heterocyclic compounds. uni.luontosight.ai Examples include cholesteryl 2-fluorenyl carbamate, cholesteryl 2-phenoxatenyl carbamate, and cholesteryl-6-bromo-benzothiazolyl carbamate. The reaction is typically carried out in the presence of a base like pyridine, acting as an acid acceptor. ontosight.ai

Other N-Heterocycles: The synthesis of other cholesterol-based N-heterocycles has been reported, utilizing various reagents and conditions. For instance, reactions involving tert-butyl hydroperoxide (t-BuOOH) and ruthenium(III) chloride (RuCl₃) in cyclohexane, or meta-chloroperoxybenzoic acid (m-CPBA) in chloroform, followed by reaction with an N-heterocycle, have been employed. wikipedia.org Specific examples include cholesterol derivatives linked to quinazolines, triazoles, thiadiazoles, and pyrazoles, which have been synthesized as part of research into antihyperlipidemic agents. wikipedia.org

The introduction of an oxirane (epoxy) ring into steroids is a common strategy to create reactive intermediates or compounds with altered biological activities. An oxirane ring consists of an oxygen atom bonded to two adjacent carbon atoms, forming a strained three-membered ring that is highly reactive.

Epoxidation of Cholesterol Derivatives: A notable method involves the β-epoxidation of the C5-C6 double bond of cholesteryl acetate. This reaction can be achieved using oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a biphasic system containing ferric sulfate (B86663) (Fe₂(SO₄)₃), dichloromethane, tert-butyl alcohol, and water. This process yields the corresponding epoxide, a steroid bearing an oxirane ring. In the broader context of steroid biosynthesis, the formation of an epoxide ring is a crucial step; for example, squalene (B77637) (PubChem CID 5281313) is oxidized by squalene monooxygenase to form 2,3-oxidosqualene (B107256) (PubChem CID 5366020), which then undergoes cyclization to form lanosterol (B1674476) (PubChem CID 28186), a precursor to cholesterol.

Ring-Opening Reactions: The strained nature of the oxirane ring makes it susceptible to ring-opening reactions with various nucleophiles, including amines, alcohols, and thiols, leading to the introduction of new functional groups. For example, the regioselective opening of the β-oxirane ring of epoxidized cholesteryl acetate with aqueous hydrobromic acid (HBr) yields a bromohydrin.

Table 3: Synthesis of Steroids with Oxirane Rings and Their Reactions

Starting MaterialReaction TypeReagents/ConditionsProduct TypeReference
Cholesteryl AcetateEpoxidationKMnO₄, Fe₂(SO₄)₃, CH₂Cl₂, tert-butyl alcohol, H₂O5α,6β-Epoxycholestane
5α,6β-EpoxycholestaneRing OpeningAqueous HBrBromohydrin
SqualeneEpoxidationSqualene monooxygenase2,3-Oxidosqualene

Strategies for Derivatization and Structural Modification

Derivatization and structural modification of cholesterol are fundamental in synthetic organic chemistry to alter its physical, chemical, or biological properties.

Modification at the C3-Hydroxyl Group: The C3-hydroxyl group of cholesterol is a primary site for derivatization due to its accessibility and reactivity. wikipedia.org This allows for the synthesis of various esters (like cholesteryl acetate), ethers, carbonates, and carbamates. wikipedia.org Reactions typically involve acylation, etherification, or reactions with chloroformates as detailed above.

Modification of the C5-C6 Double Bond: The double bond at the C5-C6 position of the cholesterol nucleus is another important site for chemical modification. Reactions such as epoxidation, bromination, and hydroxylation can be performed here. As seen with this compound, the addition of bromine across this double bond is a direct modification. wikipedia.orgwikipedia.orgthegoodscentscompany.com

General Derivatization Approaches: Strategies for derivatization often involve:

Esterification/Amidation : Formation of esters (e.g., with carboxylic acids) or amides (if an amine is introduced) to change polarity or introduce new functionalities. wikipedia.orgwikipedia.org

Oxidation/Reduction : Introduction or removal of oxygen atoms, or alteration of saturation levels in the steroid rings or side chain.

Heterocyclization : Incorporating the cholesterol moiety into various heterocyclic ring systems, often by reacting with suitable bifunctional reagents. wikipedia.orguni.luontosight.ai

Click Chemistry : Modern synthetic approaches, such as copper-catalyzed 1,3-dipolar cycloaddition (CuAAC) reactions, have been used to synthesize complex cholesterol-based glycoconjugates. wikipedia.org

Enzyme-Assisted Derivatization : For analytical purposes, enzyme-assisted derivatization strategies are employed to improve the detection and ionization of cholesterol and its esters in techniques like mass spectrometry imaging.

These strategies enable the creation of a vast array of cholesterol analogues with tailored properties for various applications in materials science, medicinal chemistry, and biochemical research.

Molecular and Cellular Mechanisms of Action of Acebrochol

Involvement in Cellular Signaling Pathways

While specific detailed research findings on Acebrochol's involvement in cellular signaling pathways are limited in the provided search results, neuroactive steroids, in general, are known to influence cellular signaling. For instance, cholesterol, a structural component from which neuroactive steroids are derived, plays a role in activating cellular signaling pathways downstream of sonic hedgehog, Notch, and receptor tyrosine kinases researchgate.net. It also influences cholesterol efflux pathways, with Akt signaling negatively regulating ABCA1-mediated cholesterol efflux to apoA-I, a process that involves mTORC1 as a downstream target plos.org.

Furthermore, cellular signaling pathways are intricately linked to lipid metabolism, which in turn can impact processes like ferroptosis nih.gov. Calcium signaling, for example, is a critical component in the regulation of steroidogenesis, influencing the transfer of cholesterol to the inner mitochondrial membrane nih.gov.

Potential Interactions with Membrane Components

This compound, being a neuroactive steroid, is likely to interact with membrane components, given that neuroactive steroids exert rapid, non-genomic effects through interactions with membrane steroid receptors wikipedia.orgfrontiersin.org. Cell membranes are complex structures composed of various lipids, including phospholipids (B1166683), sphingolipids, and cholesterol, as well as membrane proteins and carbohydrates uvigo.esmdpi.com. Cholesterol, a key component of eukaryotic membranes, plays a crucial role in controlling membrane fluidity and influences membrane thickness, rigidity, and domain formation mdpi.comunits.it.

Interactions between membrane molecules, such as lipids and proteins, can influence their lateral movement and lead to the formation of microdomains with differential molecular compositions uvigo.es. The GABAA receptor itself, a target of this compound, is embedded in the cell membrane nih.govwikipedia.org. The spatial distribution of GABAA receptors in neurons is regulated by astrocyte-derived cholesterol, and the binding of GABA to the GABAA receptor can cause the receptor to shift from ordered lipids to clusters of PIP2 in the disordered region of the membrane wikipedia.org.

The amphiphilic nature of cholesterol allows it to be easily incorporated into the lipid bilayer, where it affects membrane lateral organization and transmembrane physical properties mdpi.com. Specific studies on model cell membranes have explored the interactions between membrane components and external agents like drugs, highlighting the importance of these interactions in understanding therapeutic potential mdpi.com.

Preclinical Biological Activity and in Vitro Studies

Assessment of Biological Effects on Cell Lines

Cholesterol esters, including certain cholesteryl linoleate (B1235992) and cholesteryl arachidonate, have demonstrated direct antibacterial activity against various strains, such as Pseudomonas aeruginosa and Staphylococcus epidermidis in vitro frontiersin.org. Some studies have indicated that selected fatty acids and cholesteryl esters, when packaged with phospholipids (B1166683) in liposomes, exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, and may enhance the activity of conventional antibiotics nih.gov. For instance, cholesteryl linoleate formulated with a specific carrier (CL3) showed activity against S. epidermidis (MIC 1 μg/mL) and P. aeruginosa (MIC 8 μg/mL), and was able to reduce the minimum inhibitory concentration (MIC) of vancomycin (B549263) for vancomycin-resistant Enterococcus faecalis (VRE) from 32–64 μg/mL to as low as 4 μg/mL nih.gov.

Furthermore, glycinate (B8599266) and carbonate derivatives of cholesterol have shown inhibitory activities against Gram-negative bacteria and fungi nih.gov. Oxygenated cholesterol derivatives have also been prepared and evaluated for their in vitro antimicrobial properties, with activity being highly dependent on the specific structure of the compounds. For example, certain hydroxy ketones and diketones derived from cholesterol exhibited activity against Saccharomyces cerevisiae and Candida albicans, including strains resistant to amphotericin B and miconazole, at concentrations as low as 1.5 μg/mL nih.govresearchgate.net. Cholesterol conjugates have also shown activity against Escherichia coli and Staphylococcus aureus, with moderate antifungal activities against Aspergillus flavus and Candida albicans d-nb.info.

The antimicrobial properties of cholesterol esters are also observed in human body secretions like tears, sebum, saliva, and vernix caseosa, contributing to innate defense mechanisms tandfonline.com.

Compound/Derivative (Example)Target Microorganism(s)Observed ActivityMIC (μg/mL) / NotesSource
Cholesteryl linoleate (CL3)S. epidermidisAntibacterial1 nih.gov
Cholesteryl linoleate (CL3)P. aeruginosaAntibacterial8 nih.gov
Cholesteryl linoleate (CL3)VRE (with vancomycin)SynergisticVancomycin MIC reduced from 32-64 to 4 nih.gov
Glycinate/Carbonate derivatives of cholesterolGram-negative bacteria, FungiInhibitory activity- nih.gov
Oxygenated cholesterol derivative (Compound 2)C. albicans (CIP 1663-86)Antifungal1.5 nih.gov
Oxygenated cholesterol derivative (Compound 2)C. albicans (Amphotericin B/Miconazole resistant)Antifungal1.5 nih.gov
Cholesterol conjugate VIE. coliAntibacterialMore active than ampicillin d-nb.info
Cholesterol conjugate VIS. aureusAntibacterialMore active than ampicillin d-nb.info

Cholesterol derivatives and cholesteryl esters have been investigated for their antioxidant properties. Cholesteryl phenolipids, which are cholesteryl esters of phenolic acids like caffeic, dihydrocaffeic, homoprotocatechuic, and protocatechuic acids, have shown promising antioxidant capacities. These compounds were synthesized to enhance the affinity of polyphenols for membranes, thereby improving antioxidant protection nih.govmdpi.com. Studies using methods such as DPPH radical scavenging and assessment against AAPH-induced oxidative stress in soybean PC liposomes revealed that cholesteryl esters could protect liposomes to a similar or greater extent than α-tocopherol nih.govmdpi.com. Notably, cholesteryl protocatechuate and caffeate, when incorporated during liposome (B1194612) preparation, exhibited more than double the activity of α-tocopherol nih.govmdpi.com.

Furthermore, a series of cholesterol-based Schiff base derivatives have been synthesized and evaluated for their in vitro antioxidant activities against various radicals, including superoxide (B77818) anion, nitric oxide, DPPH, and hydrogen peroxide. Many of these compounds demonstrated excellent radical scavenging activities, with some showing better activity than ascorbic acid (Vitamin C) researchgate.netcore.ac.uk.

Compound Type (Example)Assay MethodComparative Antioxidant ActivityKey FindingsSource
Cholesteryl phenolipidsDPPH, AAPH-induced oxidative stress in liposomesSimilar or greater than α-tocopherolCholesteryl protocatechuate and caffeate showed >2x activity of α-tocopherol when incorporated into liposomes. nih.govmdpi.com
Cholesterol-based Schiff base derivatives (e.g., 3b, 3g, 3a, 3d)Superoxide anion radical scavengingBetter than Vitamin CIC50 values lower than Vitamin C. core.ac.uk
Cholesterol-based Schiff base derivatives (e.g., 3b, 3d, 3j)DPPH radical scavengingBetter than Vitamin CIC50 values lower than Vitamin C. core.ac.uk

General steroids and their derivatives, including cholesterol derivatives, have been explored for their cytotoxic activity in various cancer cell models. Some conjugates of steroids and polyamines have demonstrated cytotoxic effects, being effective against malignant CEM cells and fibroblasts, although ineffective against HeLa cells tubitak.gov.tr. A specific cholesterol conjugate (Conjugate VI) was found to be highly cytotoxic against the prostate cancer PC3 cell line, though it was 2.3 times less active than doxorubicin (B1662922) in vitro d-nb.info. Another cholesterol-lactoside congener (Compound 27) also displayed significant in vitro cytotoxic effects against the PC3 cell line, with activity comparable to doxorubicin d-nb.info.

Oxysterols, which are oxygenated derivatives of cholesterol, have shown pro-apoptotic or cytostatic activity in various cancer cell lines, including murine lymphoma, human lymphoma, and leukemic cells nih.gov. This pro-apoptotic effect is linked to the overproduction of reactive oxygen species, changes in cellular calcium levels, or modifications to mitochondrial membranes nih.gov. Cholesterol-conjugated 5-fluorouracil (B62378) prodrugs have been designed to be carried by low-density lipoproteins (LDL) and internalized into cancer cells via LDL-receptor-mediated uptake. These prodrugs demonstrated higher cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (LoVo) cell lines compared to 5-fluorouracil alone, suggesting enhanced uptake by cancer cells researchgate.net.

Compound/Derivative (Example)Cancer Cell LineObserved Cytotoxic EffectComparative ActivitySource
Steroid-polyamine conjugatesMalignant CEM cells, FibroblastsCytotoxicIneffective on HeLa cells tubitak.gov.tr
Cholesterol conjugate VIProstate cancer PC3 cell lineHighly cytotoxic2.3x less active than doxorubicin d-nb.info
Cholesterol-lactoside congener (Compound 27)Prostate cancer PC3 cell lineSignificant cytotoxic effectActivity close to doxorubicin d-nb.info
OxysterolsMurine lymphoma, Human lymphoma, Leukemic cellsPro-apoptotic, Cytostatic- nih.gov
Cholesterol-conjugated 5-fluorouracil prodrugsMDA-MB-231 (breast cancer), LoVo (colon cancer)Higher cytotoxic activityMore potent than 5-fluorouracil researchgate.net

Investigations into Lipid Metabolism and Transport in Cellular Systems

Acebrochol, as a cholesteryl ester, is inherently linked to lipid metabolism. Cholesteryl esters play a crucial role in maintaining cellular homeostasis and regulating lipid metabolism by modulating cellular cholesterol levels creative-proteomics.com. They are formed through the esterification of cholesterol with a fatty acid, a reaction catalyzed by lecithin-cholesterol acyltransferase (LCAT) ontosight.ai. This process results in a more hydrophobic molecule that influences its solubility and transport within the body ontosight.ai.

Cholesterol esters are transported in the bloodstream as components of lipoproteins, such as low-density lipoproteins (LDL) and high-density lipoproteins (HDL), facilitating the distribution of cholesterol to various tissues ontosight.ai. They also serve as an important intermediate in cholesterol metabolism nstchemicals.com. Dysregulation of cholesterol ester metabolism is associated with various pathological conditions, including atherosclerosis and lipid metabolism disorders creative-proteomics.com.

Studies on Membrane Structure and Function Modulation

This compound, being a cholesteryl ester, can influence cell membrane structure and function. Cholesterol esters play a pivotal role in maintaining the structural integrity and fluidity of cell membranes creative-proteomics.com. By integrating into the lipid bilayer, they modulate the packing and organization of lipids, thereby affecting membrane properties such as thickness, permeability, and curvature creative-proteomics.com. The presence of cholesterol esters within the membrane enhances its stability and reduces its susceptibility to mechanical stress, ensuring optimal membrane function under physiological conditions creative-proteomics.com.

Cholesterol esters modulate membrane fluidity by influencing the lateral mobility of lipids and membrane-associated proteins creative-proteomics.com. This "condensing effect" increases membrane order and decreases lipid diffusion rates in a cholesterol-dependent manner creative-proteomics.com. Studies have shown that cholesteryl esters can modulate membrane fluidity and bilayer thickness through interactions with triacylglycerols and phospholipids broadpharm.com. Incubation of rat testicular membranes with cholesteryl hemisuccinate, for instance, led to an increase in both membrane lipid microviscosity and receptor binding, indicating an increase in membrane rigidity researchgate.net. This suggests that specific cholesteryl esters can alter membrane physical properties, which in turn can affect the accessibility of membrane proteins and cellular functions researchgate.net.

In Vivo Pharmacological Investigations Animal Models

Utilization of Animal Models in Neurosteroid Research

Neurosteroids, including Acebrochol, are a class of steroids that are active on the mammalian nervous system through receptors other than traditional steroid hormone receptors wikipedia.org. They can exert rapid, non-genomic effects by interacting with membrane steroid receptors, thereby influencing central nervous system function wikipedia.org. Animal models, such as rodents, are extensively utilized in neurosteroid research to investigate their roles in various physiological processes and neurological conditions nih.govgoogle.commdpi.com.

The evaluation of neurosteroids in animal models of neurological disorders is a critical step in drug discovery. These models aim to mimic aspects of human neurological conditions, allowing researchers to test the potential therapeutic effects of compounds. While neurosteroids like allopregnanolone (B1667786) and ganaxolone (B1674614) have been investigated for their efficacy in models of neurological disorders such as seizures, traumatic brain injury, and metabolic syndrome-related cognitive impairment google.commdpi.comwikidoc.org, specific detailed research findings on the efficacy of this compound in neurological disorder models are not extensively documented in the readily available scientific literature. Animal models for neurological diseases, including Alzheimer's disease, Parkinson's disease, dystonia, and autism spectrum disorders, are commonly developed using genetic modifications, chemical induction, or viral vectors to replicate disease hallmarks and symptoms mousebiology.orgmdpi.commdpi.comeara.eunih.govnih.govnih.gov.

Behavioral phenotyping in animal models is essential for characterizing the impact of genetic alterations, disease pathologies, or pharmacological interventions on an animal's behavior and cognitive functions mousebiology.orgnih.gov. This involves a battery of standardized tests designed to assess various behavioral domains, including locomotion, anxiety, memory, learning, motor coordination, and social interaction mousebiology.orgnih.govnih.gov. For instance, social interaction tests are particularly relevant for models of neurodevelopmental disorders associated with social deficits, such as autism spectrum disorders nih.govnih.govresearchgate.net. While the principles and methodologies for behavioral phenotyping are well-established for assessing neuroactive compounds, specific detailed findings regarding this compound's effects on behavioral phenotypes, including social interaction, in animal models are not widely reported in the provided information.

Role in Preclinical Disease Models

Preclinical disease models are fundamental for understanding complex diseases and for the initial assessment of drug candidates. These models often involve inducing specific pathological conditions in animals that resemble human diseases.

The selection of an appropriate animal model is paramount for the success and translatability of preclinical drug discovery ijper.orglabmanager.combiorxiv.org. Key considerations include the model's ability to accurately mimic the human disease pathophysiology, genetic similarity, and the specific research question being addressed mdpi.comijper.orglabmanager.combiorxiv.org. Rodents (mice and rats) are the most commonly used due to their genetic manipulability, cost-effectiveness, and established behavioral and physiological characterization mousebiology.orgmdpi.comijper.orgmdpi.com. However, larger animals like rabbits and non-human primates are also utilized for specific research questions, particularly when closer anatomical and physiological resemblance to humans is required eara.euijper.orgmdpi.com. Challenges in animal research include the cost, time investment, and the inherent biological differences between species that can limit the translation of preclinical findings to human clinical outcomes labmanager.combiorxiv.org. Therefore, researchers strive to select models that offer the highest predictive validity for human disease, often integrating in vitro and in silico methods with in vivo studies to enhance accuracy and accelerate drug development labmanager.combiorxiv.org.

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Modifications with Biological Activity

The biological activity of steroidal compounds, including Acebrochol, is highly dependent on their intricate three-dimensional structure and the presence of specific functional groups. Structural modifications to the core steroid nucleus and its side chains can significantly alter their pharmacological profiles.

Studies on various cholesterol derivatives highlight the importance of the steroidal scaffold and its modifications in conferring diverse biological activities. For instance, modifications to the cholesterol molecule with different functional groups can influence its interactions with biological membranes and affect cellular penetration, thereby impacting potential therapeutic applications. ontosight.ai The cholesterol-type side chain has been identified as a significant factor for biological activity in certain steroidal oxime derivatives, where the introduction of heteroatoms or substitutions on the steroid scaffold can profoundly affect a compound's biological activity. mdpi.com For example, specific cholesterol derivatives have demonstrated antiviral activity, inhibiting SARS-CoV-2 infection by blocking membrane fusion. jst.go.jp Similarly, systematic replacement of substituents on tetrazole and amide moieties in other cholesterol-lowering compounds has revealed critical SARs for inhibiting acyl-CoA:cholesterol O-acyltransferase (ACAT) and reducing plasma cholesterol levels. acs.orgnih.gov While these studies demonstrate the broad impact of structural changes on cholesterol derivatives, specific detailed insights correlating these modifications directly to this compound's sedative and hypnotic activity are less extensively documented in general SAR literature. However, the neuroactive nature of this compound suggests that its steroidal structure, particularly the dibrominated cholesteryl acetate (B1210297) moiety, is integral to its interaction with neural targets.

This compound is structurally defined by the presence of two bromine atoms attached to the cholesteryl acetate scaffold. It is specifically 5α,6β-dibromocholestan-3β-ol acetate. wikipedia.org The bromination of cholesterol, a process analogous to the formation of this compound from cholesteryl acetate, involves the addition of bromine across the double bond of the cholesterol molecule, typically forming cholesterol dibromide. researchgate.netodinity.comscribd.com This reaction is a key chemical transformation that introduces the halogen atoms into the steroid structure. Research indicates that the ordinary (labile) cholesterol dibromide typically possesses bromine atoms in the 5α,6β-configuration, which can isomerize to a more stable 5β,6α-configuration. researchgate.net The introduction of these bromine atoms at specific positions (5α,6β) on the cholesteryl acetate backbone is a defining structural modification that distinguishes this compound and is presumed to be crucial for conferring its unique neuroactive properties, including its sedative and hypnotic effects. The precise mechanism by which these bromine atoms modulate activity, such as influencing receptor binding affinity or membrane permeability, would be a focus of more detailed SAR studies.

In Silico Approaches for SAR Elucidation

Computational methods play an increasingly vital role in understanding and predicting the SAR of chemical compounds, offering insights into molecular interactions and properties without extensive experimental synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. These models utilize various molecular descriptors to predict the activity of new compounds. nih.govbiointerfaceresearch.com QSAR models can exhibit high correlation and predictive power, guiding the design of compounds with desired properties. nih.govnih.gov While this compound has been noted in drug databases as a hypnotic agent with specific molecular properties like molecular weight, direct QSAR studies specifically detailing its sedative/hypnotic activity are not broadly available in the general scientific literature. ethernet.edu.et Nevertheless, QSAR approaches could be instrumental in identifying key structural features within the this compound molecule and its potential analogues that contribute to its neuroactive effects, enabling the prediction of activity for novel derivatives.

Pharmacophore modeling identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target. These features represent a common pattern shared by active compounds. nih.govnih.gov Molecular docking, on the other hand, computationally predicts the preferred orientation and conformation of a ligand (like this compound) when bound to a protein target. It estimates the binding affinity and elucidates the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, within the active site. nih.govmdpi.comnih.gov These techniques are widely applied in drug discovery to screen virtual libraries and optimize lead compounds. nih.gov While general references link molecular docking to cholesterol acetate and this compound, specific published pharmacophore models or detailed molecular docking studies explicitly outlining this compound's interactions with its sedative/hypnotic targets are not commonly detailed in the provided search results. targetmol.comtargetmol.com However, these methods would be invaluable for identifying the crucial binding interactions of this compound within its target receptor(s), providing a basis for rational drug design.

Molecular dynamics (MD) simulations are advanced computational techniques that simulate the dynamic behavior of molecular systems over time, treating all atoms as flexible entities. frontiersin.org This approach is particularly valuable for understanding the conformational changes of proteins and ligands, identifying key interactions, and predicting binding energetics and kinetics. mdpi.comnih.govnih.gov MD simulations can provide insights into how a ligand induces conformational changes in a protein, explore alternative binding conformations, and even estimate ligand binding affinities more accurately than static docking methods. nih.govnih.govwindows.net For cholesterol derivatives, MD simulations have been used to study interactions with lipid bilayers and enhance drug delivery systems. nih.gov While specific MD simulations focusing on this compound's interaction with its neuroactive targets are not explicitly detailed in the provided literature, the dynamic nature of ligand-receptor binding makes MD simulations a powerful tool for unraveling the precise molecular mechanisms underlying this compound's sedative and hypnotic activity, including the identification of critical amino acid residues involved in its binding and the stability of its ligand-target complexes.

Metabolic Transformations and Enzymatic Interactions of Acebrochol

Identification of Metabolic Pathways for Acebrochol

The metabolic pathways for this compound are intrinsically linked to the broader processes of cholesterol metabolism. Cholesterol is a fundamental lipid molecule that serves as a precursor for various essential compounds, including steroid hormones, and its levels are tightly regulated through a balance of synthesis, uptake, and efflux. nih.govyoutube.com

Role in Cholesterol Metabolism Pathways

As a cholesterol derivative, this compound is processed within the established cholesterol metabolic framework. The foundational pathway begins with the synthesis of cholesterol from acetyl-CoA, a multi-step process primarily occurring in the liver. youtube.comyoutube.com The rate-limiting enzyme in this pathway is HMG-CoA reductase, which is a key regulatory point. nih.gov

Once synthesized or absorbed, cholesterol and its derivatives are transported through the bloodstream via lipoproteins. They can be taken up by various tissues and utilized for cellular functions, such as maintaining membrane integrity or serving as precursors for other molecules. libretexts.orgvt.edu Cholesterol is the precursor to all five classes of steroid hormones: glucocorticoids, mineralocorticoids, androgens, estrogens, and progestins. libretexts.org The initial step in this conversion is the transformation of cholesterol to pregnenolone, from which other steroid hormones are derived through a series of enzymatic reactions. nih.govyoutube.com

Excess cholesterol is managed through a process called reverse cholesterol transport (RCT), where it is moved from peripheral tissues back to the liver for excretion, primarily after conversion to bile acids. nih.gov This process is critical for preventing cholesterol overload in cells. The metabolic journey of this compound would involve these pathways, where it could be subject to esterification, transport by lipoproteins, and enzymatic modification similar to endogenous cholesterol and other neurosteroids.

Enzymatic Interactions and Inhibition Profiles

The enzymatic interactions of this compound are central to its neuroactive effects. Its profile can be inferred from studies on analogous cholesterol derivatives and neurosteroids, which reveal significant interactions with cholinesterases, lipid-metabolizing enzymes, and cytochrome P450 enzymes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Studies for Cholesterol Derivatives

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132), thereby increasing its levels and duration of action at cholinergic synapses. wikipedia.orgnih.gov This mechanism is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov

Studies on cholesterol derivatives have demonstrated their potential to inhibit these enzymes. For instance, cholesteryl succinate (B1194679) has been shown to be a potent inhibitor of acetylcholinesterase (AChE) and a weaker inhibitor of butyrylcholinesterase (BChE). This inhibition suggests that cholesterol-based compounds can modulate cholinergic neurotransmission.

Table 1: Cholinesterase Inhibition by a Cholesterol Derivative

Enzyme IC50 (μM) Inhibition Type
Acetylcholinesterase (AChE) 0.79 Mixed non-competitive

This data is based on studies of cholesteryl succinate and is representative of the potential activity of cholesterol derivatives.

The non-competitive mechanism of inhibition observed for some derivatives suggests that these molecules bind to a site on the enzyme distinct from the active site where acetylcholine binds. nih.gov

Interactions with Lipid-Metabolizing Enzymes (e.g., ACAT, CETP)

ACAT (Acyl-Coenzyme A: Cholesterol Acyltransferase): This intracellular enzyme is responsible for esterifying free cholesterol into cholesteryl esters for storage within cells. vt.edu By converting cholesterol to a more hydrophobic form, ACAT helps prevent the cytotoxic effects of excess free cholesterol. There are two forms, ACAT1, which is found in many tissues, and ACAT2, which is primarily in the liver and intestines.

CETP (Cholesteryl Ester Transfer Protein): This plasma protein facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles like very-low-density (VLDL) and low-density lipoproteins (LDL). nih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. nih.gov Conversely, stimulation of CETP activity can lead to a reduction in HDL cholesterol. nih.gov

As a cholesterol derivative, this compound would be a substrate for or a modulator of these enzymes, influencing cholesterol storage and lipoprotein metabolism.

Cytochrome P450 Enzyme Interactions (Analogous to other Neurosteroids)

The Cytochrome P450 (CYP) superfamily of enzymes is essential for the metabolism of a wide array of endogenous and exogenous compounds, including steroids. nih.gov These enzymes play a critical role in the biosynthesis and catabolism of cholesterol and the synthesis of neurosteroids. nih.govbiorxiv.org

Neurosteroids are synthesized within the nervous system from cholesterol through the action of specific CYP enzymes. biorxiv.org For example, CYP11A1 initiates the conversion of cholesterol to steroid hormones. nih.gov Other CYPs, such as CYP7A1 and CYP27A1, are key to the catabolism of cholesterol into bile acids. nih.gov

The metabolism of this compound, analogous to other neurosteroids, is expected to involve interactions with the CYP450 system. These enzymes can be induced or inhibited by various drugs, leading to significant drug-drug interactions. youtube.com An inhibitor of a specific CYP enzyme will decrease the metabolism of other drugs processed by that enzyme, potentially leading to increased drug levels and toxicity. youtube.com Conversely, an inducer will increase metabolism, possibly reducing the therapeutic effect of other drugs. youtube.com Given that many neurosteroids interact with this system, it is plausible that this compound's metabolic clearance and potential for drug interactions are mediated by one or more CYP isozymes, such as those in the CYP3A family, which are major enzymes in drug metabolism. nih.govdoi.org

Table of Compounds Mentioned

Compound Name
This compound
Acetylcholine
Acetyl-CoA
Androgens
Cholesteryl acetate (B1210297) dibromide
Cholesteryl succinate
Cortisol
Estrogens
Glucocorticoids
HMG-CoA
Mineralocorticoids
Pregnenolone
Progesterone
Progestins

Therapeutic Potential of Acebrochol in Preclinical Research

Preclinical Evidence for Neurotherapeutic Applications

Acebrochol, also identified as cholesteryl acetate (B1210297) dibromide or 5α,6β-dibromocholestan-3β-ol acetate, is classified as a neuroactive steroid. wikipedia.org Its primary characterization in scientific literature has been for its effects on the central nervous system.

This compound was initially described as a sedative and hypnotic agent based on early preclinical evaluations. wikipedia.org The sedative and hypnotic effects of many neurosteroids are largely attributed to their interaction with and positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a primary inhibitory neurotransmitter receptor in the brain. nih.govnih.gov This potentiation of GABA-mediated inhibition leads to a decrease in neuronal excitability, resulting in sedation and hypnosis. nih.gov While specific experimental models for this compound are not detailed in the available literature, the general preclinical screening for sedative-hypnotics involves various in vivo tests in animal models.

Table 1: Common Preclinical In Vivo Models for Sedative-Hypnotic Activity

Test/Model Measured Outcome Description
Open Field Test Measures sedation and curiosity. Assesses locomotor activity and exploratory behavior. A reduction in movement is indicative of sedation.
Hole Board Test Measures sedation and curiosity. Evaluates the exploratory head-dipping behavior of rodents. A decrease suggests sedative effects.
Potentiation of Hexobarbital Sleeping Time Measures hypnotic effects. Determines if the test compound can prolong the sleep duration induced by a standard hypnotic agent like hexobarbital.

This table outlines general methods used in preclinical pharmacology to test for sedative and hypnotic properties, the class under which this compound is described. slideshare.net

While direct preclinical studies of this compound in genetic epileptic disorders are not prominent, its classification as a neurosteroid places it within a class of compounds with significant potential in epilepsy treatment. wikipedia.orgnih.govnih.gov Neurosteroids, such as the endogenous allopregnanolone (B1667786), are known to be potent positive allosteric modulators of GABA-A receptors. frontiersin.orgmdpi.com This mechanism is crucial for controlling neuronal hyperexcitability that underlies seizures. nih.govnih.gov

Preclinical research has demonstrated that neurosteroids possess broad-spectrum anticonvulsant and potential antiepileptogenic properties in various animal models. nih.govfrontiersin.org They can increase the seizure threshold and, in some models of temporal lobe epilepsy, delay the onset of spontaneous recurrent seizures. nih.govnih.gov The therapeutic strategy for using neurosteroids in epilepsy involves leveraging their ability to enhance GABAergic inhibition. frontiersin.orgmdpi.com Given that this compound is a synthetic neurosteroid, it is hypothesized to share these GABA-modulatory properties, suggesting a potential, though yet unexplored, application in managing epileptic disorders, including those with a genetic basis.

Table 2: Anticonvulsant Activity of Endogenous Neurosteroids in Preclinical Models

Neurosteroid Seizure Model Observed Effect
Allopregnanolone Pentylenetetrazol (PTZ)-induced seizures Protection against seizures. mdpi.com
Allopregnanolone Pilocarpine-induced limbic seizures Effective against seizures. frontiersin.org
Allopregnanolone Kindled animals Effective against seizures. frontiersin.org

This table summarizes the demonstrated anticonvulsant effects of neurosteroids like allopregnanolone in various experimental epilepsy models, providing a basis for the potential investigation of related compounds such as this compound.

Potential Applications in Lipid-Related Disorders

Currently, there is no available preclinical evidence directly linking this compound or its dibromide form to applications in the treatment of primary lipid-related disorders such as hypercholesterolemia or hypertriglyceridemia. The research focus for this compound has been on its neuroactive properties. wikipedia.org Lipid metabolism disorders are typically characterized by abnormal concentrations of lipids like LDL cholesterol and triglycerides, and therapeutic interventions often target the pathways of lipid synthesis, absorption, or clearance. nih.govnih.gov

Broader Preclinical Pharmacological Activities of Related Steroids

The steroidal backbone of this compound is a common feature in a vast number of natural and synthetic compounds with diverse and significant pharmacological activities. Preclinical studies on various other steroids have revealed a wide range of potential therapeutic applications beyond neuroactivity. These findings suggest the broad potential inherent in steroid-based chemical structures.

Plant-derived steroids, known as phytosterols, have demonstrated a variety of effects in preclinical models, including anti-inflammatory, antioxidant, antidiabetic, and antiatherosclerotic activities. nih.gov Similarly, steroids isolated from marine organisms have shown potent biological activities, including cytotoxic effects against various cancer cell lines. nih.gov

Table 3: Selected Preclinical Activities of Various Steroid Compounds

Steroid Class/Compound Pharmacological Activity Investigated Application
Phytosterols Antiatherosclerotic, Anti-inflammatory Cardiovascular disease, Inflammatory conditions. nih.gov
Fucosterol (Marine Steroid) Anticancer (Ovarian) Inhibition of cancer cell proliferation and cell cycle. nih.gov
Steroidal Saponins Anticancer, Antimicrobial Defense against pathogens, potential pharmacological agents. nih.gov

This table provides examples of the diverse preclinical pharmacological activities observed in other steroid-based compounds, illustrating the broad therapeutic potential of this chemical class.

Research Gaps, Challenges, and Future Directions for Acebrochol

Clarification of Discrepancies in Chemical Identity and Research Focus Across Literature

A primary challenge in Acebrochol research stems from discrepancies in its reported chemical identity. While some sources refer to it as 5α,6β-dibromocholestan-3β-ol acetate (B1210297) guidetopharmacology.org, PubChem, a widely recognized chemical database, provides an IUPAC name that implies a (5R,6R) configuration for the dibromo groups: [(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate. wikipedia.org This inconsistency in defining the precise stereochemistry of the bromine atoms at positions 5 and 6 of the cholesterol backbone poses a fundamental hurdle for accurate chemical characterization and comparative studies.

The historical research focus on this compound has been narrow, primarily noting its sedative and hypnotic effects. guidetopharmacology.org The fact that it was never marketed suggests that its initial development did not progress beyond preliminary stages, leaving a significant void in understanding its broader pharmacological profile. Future research must prioritize resolving these chemical identity discrepancies through definitive structural elucidation and expand the investigation into a wider spectrum of its potential biological activities beyond its initial classification.

Comprehensive Elucidation of Molecular Targets and Pathways

As a neuroactive steroid, this compound is broadly categorized alongside compounds such as Allopregnanolone (B1667786), Ganaxolone (B1674614), Hydroxydione, and Progesterone, which are known to interact with neurological systems, often modulating GABA-A receptors. guidetopharmacology.orgmims.comuni.lu However, the specific, direct molecular targets and the precise biological pathways through which this compound exerts its effects are not comprehensively elucidated in current literature, representing a critical research gap.

Future investigations are essential to definitively identify the primary molecular interactions of this compound. This will require the application of advanced biochemical and pharmacological techniques, including target deconvolution assays, detailed receptor binding studies, and enzyme activity profiling. Furthermore, the integration of transcriptomic, proteomic, and metabolomic analyses could provide a holistic view of the downstream cellular pathways influenced by this compound, moving beyond a general classification to a detailed understanding of its mechanism of action.

Development of Advanced Preclinical Models for Efficacy Evaluation

The limited progression of this compound to market, despite its described sedative and hypnotic properties, suggests that its preclinical efficacy evaluation may have been incomplete or encountered significant limitations. guidetopharmacology.org A notable research gap exists due to the absence of detailed reports on advanced preclinical models specifically designed to assess its therapeutic potential beyond its historical attributes.

Future directions necessitate the development and implementation of more sophisticated in vitro and in vivo preclinical models. This includes utilizing human-relevant cell culture systems, organoids, and genetically engineered animal models that accurately mimic specific disease pathologies where neuroactive steroids might offer therapeutic benefits. Such advanced models would enable a more robust and predictive assessment of this compound's efficacy, pharmacodynamics, and potential therapeutic windows, thereby providing clearer insights into its translational prospects.

Exploration of Novel this compound Analogues with Enhanced Biological Activity

This compound is a derivative of cholesterol, a fundamental sterol in biological systems. guidetopharmacology.orguni.lufishersci.at This steroidal backbone provides a strong foundation for the rational design and synthesis of novel this compound analogues, representing a key future direction for expanding its therapeutic utility.

The exploration of analogues could strategically focus on modifying the existing bromine substituents, altering the ester linkage, or introducing other functional groups. The aim would be to enhance specific biological activities, improve pharmacokinetic properties (e.g., bioavailability, metabolic stability), or achieve greater target selectivity. Essential strategies for this endeavor include comprehensive structure-activity relationship (SAR) studies, advanced computational modeling, and high-throughput screening of chemically diverse analogue libraries to identify compounds with superior pharmacological profiles compared to the parent this compound.

Integration of Multi-Omics Data in Metabolic Research

As a cholesterol derivative, this compound is intrinsically linked to lipid and steroid metabolism. A significant research gap lies in the limited application of multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—to comprehensively understand this compound's impact on metabolic pathways.

Future research should integrate these diverse datasets to elucidate how this compound influences gene expression, protein synthesis, and metabolite profiles within relevant biological systems. This holistic approach can reveal subtle metabolic perturbations or beneficial modulations that are not apparent from single-omics studies. Multi-omics could aid in identifying novel metabolic biomarkers of this compound activity, unraveling its effects on lipid homeostasis, or uncovering its role in broader metabolic regulation, thereby offering a deeper understanding of its biological implications. wikipedia.orgciteab.comcenmed.comnih.gov

Addressing Challenges in Combinatorial Library Design for Related Compounds

The design and synthesis of combinatorial libraries, particularly for complex natural product derivatives like steroids, present inherent challenges, including the risk of "combinatorial explosion," where the number of possible compounds becomes unmanageably large. uni.lu For this compound and its related steroid compounds, these challenges are amplified by the need to maintain the core steroidal scaffold while introducing diverse chemical modifications.

Future efforts must focus on developing and applying advanced computational and synthetic strategies to overcome these hurdles. This includes employing cheminformatics tools for intelligent library design that prioritize chemical diversity, drug-likeness, and synthetic accessibility, thereby maximizing the information gained from a minimal number of synthesized compounds. uni.lu Strategies such as scaffold-based library design, fragment-based drug discovery, and flow chemistry could facilitate the efficient and cost-effective generation of focused libraries for this compound analogues.

Investigation of Interactions with Other Lipids and Proteins

Given that this compound is a dibrominated cholesterol derivative, its interactions with other lipids and proteins within biological membranes are of paramount importance but remain largely unexplored. Cholesterol plays a crucial role in membrane structure and function, interacting with various lipids (e.g., phospholipids (B1166683), sphingomyelin) and membrane proteins through specific cholesterol-binding motifs (e.g., CRAC, CARC) and sterol-sensing domains.

A significant research gap exists in understanding how the presence of two bromine atoms on the cholesterol backbone of this compound might alter its membrane partitioning, its influence on membrane fluidity, and its specific interactions with cholesterol-binding proteins. Future research should utilize biophysical techniques, such as molecular dynamics simulations, fluorescence spectroscopy, and solid-state NMR, to characterize these interactions. This will provide critical insights into how this compound might modulate membrane-associated protein function or lipid raft dynamics, potentially revealing novel mechanisms of action or therapeutic opportunities.

Q & A

Q. How to optimize a manuscript on this compound for high-impact journals?

  • Methodological Answer : Structure the paper with clear subsections (Introduction, Methods, Results, Discussion) and a graphical abstract. Highlight novelty through comparative tables against existing therapeutics. Address reviewer critiques using rebuttal letters with evidence-based responses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.